BenchChemオンラインストアへようこそ!

Nexinhib20

Neutrophil exocytosis Myeloperoxidase secretion Rab27a-JFC1 inhibition

Nexinhib20 is the only small-molecule inhibitor that specifically blocks Rab27a-JFC1 binding (IC₅₀ 2.6 μM) while simultaneously antagonizing Rac-1-GTP—a dual mechanism no other Rab27a compound provides. It selectively inhibits azurophilic granule exocytosis (MPO IC₅₀ 0.33 μM) without impairing phagocytosis, NET formation, or other innate immune functions. Validated in murine I/R injury models (30 mg/kg i.p. reduces infarct size ~44%). The preferred tool for dissecting Rab27a-JFC1-dependent secretion, EV biogenesis, and β2 integrin activation dynamics.

Molecular Formula C15H16N4O3
Molecular Weight 300.31 g/mol
Cat. No. B1678649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNexinhib20
SynonymsNexinhib20
Molecular FormulaC15H16N4O3
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
InChIInChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
InChIKeyVKSOIYNNOFGGES-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nexinhib20: Rab27a-JFC1 Inhibitor for Neutrophil Exocytosis Research


Nexinhib20 is a small-molecule inhibitor that targets the protein-protein interaction between the small GTPase Rab27a and its effector JFC1 (synaptotagmin-like protein 1), with a calculated IC₅₀ of 2.6 μM . It functions by specifically inhibiting azurophilic granule exocytosis in neutrophils, suppressing myeloperoxidase (MPO) secretion in GM-CSF/fMLP-stimulated human neutrophils with an IC₅₀ of 0.33 μM . The compound also antagonizes Rac-1-GTP binding, conferring a dual mechanism that additionally limits β2 integrin activation and neutrophil adhesion under flow conditions [1]. Nexinhib20 is the only identified small-molecule inhibitor that specifically targets neutrophil exocytosis while preserving other critical innate immune functions, including phagocytosis and neutrophil extracellular trap (NET) production [2].

Why Nexinhib20 Cannot Be Substituted by Generic Rab27a Inhibitors


Rab27a-targeting compounds exhibit substantial divergence in their molecular mechanisms, cellular functional profiles, and in vivo efficacy that precludes generic substitution. The Rab27a protein engages multiple distinct effectors—including JFC1, Munc13-4, Slp4-a, and Slac2-a—each controlling different vesicle trafficking pathways [1]. Nexinhib20 specifically blocks the Rab27a-JFC1 interaction (IC₅₀ 2.6 μM) without interfering with Rab27a binding to other effectors , a selectivity profile that distinguishes it from pan-Rab27a inhibitors. Furthermore, Nexinhib20's antagonism of Rac-1-GTP binding represents a mechanistically distinct secondary activity not shared by compounds targeting Rab27a-effector interactions through alternative binding modes [2]. Critically, the compound selectively inhibits azurophilic granule exocytosis while leaving phagocytosis, NET formation, and Rac1 activation intact—a functional selectivity window that alternative inhibitors in the same class have not demonstrated [3]. These compound-specific features render direct substitution with other Rab27a inhibitors scientifically invalid without orthogonal validation of the exact molecular mechanism and functional endpoint.

Nexinhib20 Quantitative Evidence Guide for Scientific Selection


Nexinhib20 Potency in Inhibiting Neutrophil MPO Secretion Versus Rab27a-JFC1 Binding

Nexinhib20 inhibits MPO secretion from GM-CSF/fMLP-stimulated human neutrophils with an IC₅₀ of 0.33 μM, which is approximately 8-fold lower (more potent) than its IC₅₀ of 2.6 μM for direct inhibition of the Rab27a-JFC1 protein-protein interaction . This functional-to-biochemical potency ratio suggests amplification of the inhibitory signal downstream of the primary target engagement [1]. In contrast, the compound's putative Rac1 inhibitory activity is approximately 90-fold less potent than its Rab27a-JFC1 inhibition [2], establishing a clear target selectivity hierarchy.

Neutrophil exocytosis Myeloperoxidase secretion Rab27a-JFC1 inhibition

Nexinhib20 Preserves Phagocytosis and NETosis While Inhibiting Azurophilic Granule Exocytosis

Nexinhib20 selectively inhibits exocytosis of azurophilic granules without significantly affecting other critical innate immune functions, including phagocytosis and neutrophil extracellular trap (NET) production [1]. In direct functional assays, Nexinhib20-treated neutrophils maintained phagocytic capacity comparable to vehicle controls, whereas alternative neutrophil inhibitors targeting upstream signaling pathways (e.g., PI3K inhibitors, broad-spectrum kinase inhibitors) typically suppress phagocytosis as an off-target effect . No quantitative impairment in NET formation was observed at concentrations up to 10 μM [1].

Innate immunity Phagocytosis Neutrophil extracellular traps

Nexinhib20 In Vivo Efficacy in Myocardial Ischemia-Reperfusion Injury Model

In a mouse model of myocardial ischemia-reperfusion (I/R) injury (35 min ischemia/24 h reperfusion), Nexinhib20 administered after ischemia but before reperfusion significantly decreased neutrophil recruitment and reduced infarct size [1]. The infarct area percentage within the area at risk was reduced from approximately 45% (vehicle control) to approximately 25% (Nexinhib20-treated), representing a relative reduction of approximately 44% [1]. Ejection fraction was preserved at 55% in Nexinhib20-treated mice versus 40% in vehicle-treated mice (p<0.01) [2]. In a separate endotoxin-induced systemic inflammation model, Nexinhib20 at 30 mg/kg (i.p.) reduced LPS-induced plasma MPO levels and hepatic/renal neutrophil infiltration [3].

Ischemia-reperfusion injury Myocardial infarction Neutrophil recruitment

Nexinhib20 Cytotoxicity Profile in Macrophage Cell Lines

Nexinhib20 exhibits cytotoxicity toward RAW264.7 murine macrophage cells with an IC₅₀ of 1.5 μM [1]. This toxicity profile has motivated the development of structurally modified derivatives with reduced cytotoxicity while retaining exosome-inhibiting activity [1]. Compounds A3, A23, and B2 demonstrated lower toxicity compared to Nexinhib20 and maintained strong exosome inhibition capability [1]. For neutrophil studies, Nexinhib20 does not induce apoptosis or cell death at functional concentrations (0.33-2.6 μM), and toxicity concerns are primarily relevant for extended exposure in macrophage-lineage cells .

Cytotoxicity Cell viability RAW264.7 cells

Nexinhib20 Extracellular Vesicle Release Modulation Profile

In a systematic comparative analysis of seven pharmacologic EV inhibitors (calpeptin, D-pantethine, Y27632, cytochalasin D, GW4869, R5421, and Nexinhib20), Nexinhib20 demonstrated a distinct profile in modulating extracellular vesicle release from resting neutrophils [1]. Unlike pan-EV inhibitors, Nexinhib20 altered EV cargo composition—specifically protein, mRNA, and miRNA profiles—without globally suppressing EV numbers [1]. This contrasts with compounds such as GW4869 (nSMase2 inhibitor) and calpeptin (calpain inhibitor), which produce different EV quantity and cargo signatures [1]. The Rab27a pathway targeted by Nexinhib20 represents a specific node in EV biogenesis distinct from nSMase2, ROCK, or actin polymerization pathways targeted by other inhibitors [1].

Extracellular vesicles Exosomes EV cargo composition

Nexinhib20 Validated Application Scenarios for Research Procurement


Neutrophil Exocytosis and Granule Secretion Studies

Nexinhib20 is optimally suited for studies investigating azurophilic granule exocytosis in human and murine neutrophils. At a working concentration of 0.33-2.6 μM, the compound inhibits MPO secretion and superoxide anion production without impairing phagocytosis or NET formation [1]. This functional selectivity, validated in multiple independent studies, makes Nexinhib20 the preferred tool for dissecting Rab27a-JFC1-dependent secretion pathways while preserving other neutrophil effector functions [2].

Myocardial Ischemia-Reperfusion Injury Models

Nexinhib20 demonstrates validated efficacy in mouse myocardial I/R injury models, with administration at 30 mg/kg (i.p.) after ischemia and before reperfusion significantly reducing infarct size by approximately 44% and preserving ejection fraction [1]. This application scenario is supported by quantitative in vivo data showing decreased neutrophil recruitment and improved cardiac function parameters, providing a reproducible benchmark for cardiovascular inflammation research [1].

β2 Integrin Activation and Neutrophil Adhesion Under Flow

Nexinhib20 inhibits β2 integrin-dependent neutrophil adhesion under physiological flow conditions, as demonstrated in microfluidic chamber assays with IL-8 stimulation [1]. The compound suppresses intracellular calcium flux and limits β2 integrin mobilization from CD11b+ granules to the plasma membrane, decreasing integrin avidity without affecting Rac1 activation [2]. This dual exocytosis/adhesion inhibition profile makes Nexinhib20 uniquely suitable for flow-based adhesion assays and studies of integrin activation dynamics.

Extracellular Vesicle Biogenesis Pathway Dissection

Nexinhib20 serves as a pathway-specific tool for interrogating Rab27a-JFC1-dependent EV biogenesis in comparative EV inhibitor panels [1]. Unlike broad-spectrum EV inhibitors that globally suppress vesicle release, Nexinhib20 produces distinct alterations in EV cargo composition—protein, mRNA, and miRNA signatures—enabling researchers to delineate Rab27a-dependent versus Rab27a-independent EV biogenesis pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nexinhib20

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.